molecular formula C9H10FNO2 B13168093 2-(Ethylamino)-5-fluorobenzoic acid

2-(Ethylamino)-5-fluorobenzoic acid

Cat. No.: B13168093
M. Wt: 183.18 g/mol
InChI Key: DCORZPHYKLTCNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Ethylamino)-5-fluorobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of an ethylamino group and a fluorine atom attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylamino)-5-fluorobenzoic acid typically involves the introduction of the ethylamino group and the fluorine atom onto the benzene ring. One common method is through the nitration of benzoic acid, followed by reduction and subsequent substitution reactions. The reaction conditions often involve the use of strong acids and bases, as well as specific catalysts to facilitate the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product. The choice of solvents, temperature control, and purification techniques are crucial factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylamino)-5-fluorobenzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: The fluorine atom and the ethylamino group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like halogens, alkyl halides, and various nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted benzoic acid derivatives.

Scientific Research Applications

2-(Ethylamino)-5-fluorobenzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Ethylamino)-5-fluorobenzoic acid involves its interaction with specific molecular targets. The ethylamino group and the fluorine atom can influence the compound’s binding affinity and reactivity with enzymes, receptors, and other biological molecules. These interactions can modulate various biochemical pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methylamino)-5-fluorobenzoic acid
  • 2-(Ethylamino)-4-fluorobenzoic acid
  • 2-(Ethylamino)-5-chlorobenzoic acid

Uniqueness

2-(Ethylamino)-5-fluorobenzoic acid is unique due to the specific positioning of the ethylamino group and the fluorine atom on the benzene ring. This unique structure imparts distinct chemical properties and reactivity patterns, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C9H10FNO2

Molecular Weight

183.18 g/mol

IUPAC Name

2-(ethylamino)-5-fluorobenzoic acid

InChI

InChI=1S/C9H10FNO2/c1-2-11-8-4-3-6(10)5-7(8)9(12)13/h3-5,11H,2H2,1H3,(H,12,13)

InChI Key

DCORZPHYKLTCNC-UHFFFAOYSA-N

Canonical SMILES

CCNC1=C(C=C(C=C1)F)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.